9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one
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Overview
Description
9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinoline moiety fused with a pyrrolo ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminoarylacrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions has been reported to yield pyrrolo[3,4-c]quinolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, the Claisen–Schmidt condensation reaction of benzo[h]pyrano[3,4-b]quinolin-8-one with aromatic aldehydes under eco-friendly solvent-free conditions has been reported .
Major Products
The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce dihydroquinoline derivatives.
Scientific Research Applications
9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones have been shown to inhibit blood coagulation factors Xa and XIa . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyrrolo derivatives, such as:
Quinoline: A nitrogenous tertiary base with a hetero nucleus.
Pyrrolo[3,2,1-ij]quinolin-2-ones: Known for their biological activity, including antibacterial and antitumor properties.
Uniqueness
The uniqueness of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one lies in its specific structure, which combines a quinoline moiety with a pyrrolo ring
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
14-(4-methoxyphenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one |
InChI |
InChI=1S/C22H16N2O2/c1-26-17-10-8-16(9-11-17)24-13-20-19(22(24)25)12-15-7-6-14-4-2-3-5-18(14)21(15)23-20/h2-12H,13H2,1H3 |
InChI Key |
ULMOAFBCJLZSSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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